Cas no 74926-87-7 (Phenol,4-methyl-2,6-bis(1-methylpropyl)-)

Phenol,4-methyl-2,6-bis(1-methylpropyl)- structure
74926-87-7 structure
Product Name:Phenol,4-methyl-2,6-bis(1-methylpropyl)-
CAS No:74926-87-7
MF:C15H24O
MW:220.350464820862
CID:570418
PubChem ID:198566
Update Time:2025-04-19

Phenol,4-methyl-2,6-bis(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • Phenol,4-methyl-2,6-bis(1-methylpropyl)-
    • 2,6-bis(1-methylpropyl)-p-cresol
    • 2,6-di(butan-2-yl)-4-methylphenol
    • 2,6-Di-sec-butyl-4-methylphenol
    • BRN 2557760
    • Phenol, 2,6-di-sec-butyl-4-methyl-
    • 2,6-bis-(1-Methylpropyl)-p-cresol
    • EINECS 278-029-5
    • 74926-87-7
    • 4-06-00-03509 (Beilstein Handbook Reference)
    • DTXSID00996419
    • SCHEMBL6943323
    • NS00060031
    • CHEMBL29516
    • Inchi: 1S/C15H24O/c1-6-11(4)13-8-10(3)9-14(15(13)16)12(5)7-2/h8-9,11-12,16H,6-7H2,1-5H3
    • InChI Key: ZTCKSOLTLREDHC-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(C)=CC=1C(C)CC)C(C)CC

Computed Properties

  • Exact Mass: 220.18282
  • Monoisotopic Mass: 220.183
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.928
  • Melting Point: NA
  • Boiling Point: NA
  • Flash Point: 131.7°C
  • Refractive Index: 1.506
  • PSA: 20.23

Phenol,4-methyl-2,6-bis(1-methylpropyl)- Security Information

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